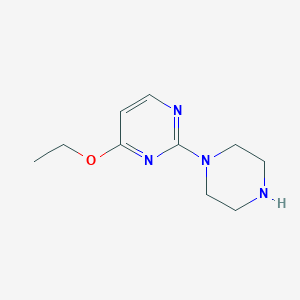

4-Ethoxy-2-(piperazin-1-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSOXUTKRWSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. By employing methods such as Density Functional Theory (DFT), it is possible to simulate the Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational modes, and Mass Spectrometry (MS) fragmentation patterns of 4-Ethoxy-2-(piperazin-1-yl)pyrimidine.

Computational NMR Spectroscopy (H, C) Chemical Shift Predictions

Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allow for the prediction of H and C NMR chemical shifts. jocpr.comnih.gov These predictions are based on calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular geometry. The chemical shifts are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the H NMR spectrum, with their precise shifts determined by the electron-donating ethoxy group and the electron-withdrawing piperazinyl substituent. The protons of the piperazine (B1678402) ring will exhibit characteristic signals, with those closer to the pyrimidine ring appearing at a different shift compared to those on the distal side. The ethoxy group will show a typical quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

Similarly, the C NMR spectrum will show distinct signals for the pyrimidine ring carbons, the piperazine carbons, and the ethoxy carbons. The carbons of the pyrimidine ring are expected to be the most downfield, followed by the carbons of the piperazine and ethoxy groups.

Predicted H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine H-5 | 7.9 - 8.2 |

| Pyrimidine H-6 | 6.1 - 6.4 |

| Piperazine CH (adjacent to pyrimidine) | 3.7 - 4.0 |

| Piperazine CH (distal to pyrimidine) | 2.9 - 3.2 |

| Ethoxy CH | 4.3 - 4.6 |

Predicted C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | 160 - 163 |

| Pyrimidine C-4 | 165 - 168 |

| Pyrimidine C-5 | 105 - 108 |

| Pyrimidine C-6 | 155 - 158 |

| Piperazine CH (adjacent to pyrimidine) | 44 - 47 |

| Piperazine CH (distal to pyrimidine) | 45 - 48 |

| Ethoxy CH | 62 - 65 |

Infrared (IR) Vibrational Mode Analysis and Prediction

Theoretical vibrational analysis, also performed using DFT methods, can predict the infrared spectrum of this compound by calculating the frequencies and intensities of its fundamental vibrational modes. nih.govsciensage.infophyschemres.org These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions.

The predicted IR spectrum of this compound is expected to exhibit characteristic bands corresponding to its functional groups. These include C-H stretching vibrations from the pyrimidine ring, piperazine ring, and ethoxy group, as well as C=N and C=C stretching vibrations within the pyrimidine ring. The C-O stretching of the ethoxy group and C-N stretching of the piperazine moiety will also give rise to distinct absorption bands. The N-H stretching of the secondary amine in the piperazine ring is another key feature.

Predicted IR Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm) |

|---|---|

| N-H Stretch (Piperazine) | 3300 - 3350 |

| Aromatic C-H Stretch (Pyrimidine) | 3050 - 3150 |

| Aliphatic C-H Stretch (Piperazine, Ethoxy) | 2850 - 3000 |

| C=N Stretch (Pyrimidine) | 1580 - 1620 |

| C=C Stretch (Pyrimidine) | 1550 - 1590 |

| C-O Stretch (Ethoxy) | 1200 - 1250 |

Mass Spectrometry (MS) Fragmentation Pattern Theoretical Analysis

The theoretical analysis of the mass spectrometry fragmentation pattern of this compound involves predicting the fragmentation pathways of the molecular ion ([M]+• or [M+H]+). This analysis is crucial for identifying the compound in complex mixtures and for confirming its structure.

Upon ionization, the molecular ion of this compound is expected to undergo a series of fragmentation reactions. Key fragmentation pathways likely include the cleavage of the piperazine ring, which is a common fragmentation pattern for piperazine-containing compounds. researchgate.netxml-journal.net This can lead to the formation of characteristic fragment ions. Another expected fragmentation is the loss of the ethoxy group, either as an ethoxy radical (•OCH2CH3) or as ethylene (B1197577) (CH2=CH2) via a McLafferty-type rearrangement. The pyrimidine ring itself is relatively stable but can also undergo ring-opening or fragmentation under high-energy conditions. sapub.org

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

|---|---|

| 209.14 | [M+H] |

| 180.11 | [M+H - CH] |

| 164.11 | [M+H - CHO] |

| 152.09 | [M+H - Piperazine moiety] |

| 124.08 | [Pyrimidine-ethoxy fragment] |

Conformational Analysis and Molecular Geometry

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Computational conformational analysis provides a means to explore the potential shapes a molecule can adopt and to identify its most stable conformations.

Computational Determination of Stable Conformers

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the piperazine and pyrimidine rings, as well as the puckering of the piperazine ring. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement.

Intramolecular Interactions and Stereochemical Features

Intramolecular interactions play a significant role in stabilizing specific conformations of this compound. One of the most important potential interactions is an intramolecular hydrogen bond between the N-H of the piperazine ring and one of the nitrogen atoms of the pyrimidine ring. nih.gov Such an interaction would restrict the rotation around the C-N bond connecting the two rings and would favor a more planar arrangement of the molecule.

The stereochemical features of the molecule are also of interest. While this compound itself is achiral, the introduction of substituents on the piperazine or ethoxy groups could create stereocenters. The conformational preferences of the molecule would then influence the relative stability of the different stereoisomers.

Prediction of Crystal Packing and Intermolecular Forces

A definitive prediction of the crystal packing and intermolecular forces for this compound is not possible without experimental crystallographic data or dedicated computational modeling. Generally, for similar piperazinyl-pyrimidine structures, one would expect the piperazine ring to adopt a chair conformation. nih.govnih.gov The crystal lattice would likely be stabilized by a network of intermolecular interactions.

Key potential interactions would include:

Hydrogen Bonds: The secondary amine (N-H) in the piperazine ring is a potential hydrogen bond donor, which could interact with acceptor atoms like the nitrogen atoms of the pyrimidine ring or the ethoxy oxygen atom of neighboring molecules.

π-π Stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules could further stabilize the crystal structure. nih.gov

Without specific data, the precise arrangement and relative strength of these forces for this compound remain speculative.

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. Computational methods such as Density Functional Theory (DFT) are typically employed to investigate these characteristics. jchemrev.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

A computational analysis would be required to determine the precise energies of the HOMO and LUMO and the resulting energy gap for this compound. For related pyrimidine derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient pyrimidine ring. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is available.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides insight into the delocalization of electron density and the stabilizing interactions within a molecule. It quantifies charge transfer between filled donor orbitals and empty acceptor orbitals.

Table 2: Hypothetical NBO Analysis - Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or calculated data is available.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

An MEP map for this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, identifying these as sites for potential electrophilic attack. The hydrogen atom of the piperazine N-H group would be expected to have a positive potential, making it a site for nucleophilic interaction. mdpi.com

Table 3: Hypothetical MEP Surface Analysis

| Region | Potential (a.u.) | Predicted Reactivity |

|---|---|---|

| Pyrimidine N atoms | Data not available | Electrophilic attack |

| Ethoxy O atom | Data not available | Electrophilic attack |

| Piperazine N-H proton | Data not available | Nucleophilic attack |

This table is for illustrative purposes only. No experimental or calculated data is available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G++(d,p) or 6-311++G(d,p), are commonly employed to achieve accurate structural predictions. ekb.egnih.gov

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until a stationary point on the potential energy surface is found. For 4-Ethoxy-2-(piperazin-1-yl)pyrimidine, this would result in precise predictions of bond lengths, bond angles, and dihedral angles. It is expected that the pyrimidine ring would be largely planar, while the piperazine (B1678402) ring would adopt a stable chair conformation. The ethoxy group's orientation would also be determined to minimize steric hindrance. Studies on similar heterocyclic systems have validated the accuracy of these theoretical predictions by comparing them with experimental data from techniques like X-ray crystallography. researchgate.net

Once the optimized geometry is obtained, a frequency calculation is typically performed at the same level of theory. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides data to compute various thermochemical properties.

Theoretical calculations can determine standard enthalpies of formation (ΔH°f), entropies (S°), and Gibbs free energies (ΔG°) for molecules like pyrimidine derivatives. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate. For instance, the calculated enthalpy can provide insights into the energetic cost of conformational changes or the stability of different isomers.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

For this compound, studying solvent effects would reveal how properties like molecular geometry, dipole moment, and electronic spectra might change in different environments (e.g., water versus a non-polar solvent). Research on related nitrogen-based heterocyclic compounds has shown that solvent interactions can alter the energy gap between molecular orbitals and influence the molecule's reactivity and stability. bohrium.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological receptors. These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The pyrimidine-piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in inhibitors of various protein kinases and other enzymes. researchgate.netmdpi.com

Given the structural features of this compound, molecular docking simulations can be used to hypothesize its potential biological targets. Based on studies of analogous compounds, several protein families are of high interest. nih.govnih.govnih.gov Docking studies on similar pyrimidine derivatives have shown that the pyrimidine ring often acts as a hinge-binder in the ATP-binding pocket of kinases, forming critical hydrogen bonds. rsc.org The piperazine moiety typically extends into a solvent-exposed region, providing a point for substitution to enhance potency and selectivity. nih.govnih.gov

Below is a table of potential protein targets for which this scaffold has shown affinity in previous studies.

| Potential Protein Target Family | Example Target | Common Interactions Observed for the Scaffold | Relevant Studies |

| Protein Kinases | Akt, FLT3, EGFR, CDK2 | Hydrogen bonds between pyrimidine nitrogens and the kinase hinge region; hydrophobic interactions with the ATP pocket. | nih.govnih.govrsc.orghbku.edu.qa |

| Cyclooxygenase | COX-2 | Hydrogen bonding and hydrophobic interactions within the active site channel. | nih.gov |

| Menin | Menin | Covalent or non-covalent interactions within the MLL binding pocket. | nih.gov |

These simulations provide a theoretical basis for potential ligand-target interactions, guiding further experimental validation.

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of interactions.

For a theoretical complex of this compound docked into a hypothetical target like a kinase, an MD simulation could be run for tens to hundreds of nanoseconds. nih.govnih.gov Key analyses from such a simulation would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) identified in the docking study over the course of the simulation.

MD simulations are crucial for validating docking results and provide a more realistic understanding of the dynamic nature of the theoretical ligand-target complex. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a crucial component of ligand-based drug design, focusing on the essential steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target. For derivatives of 1-(2-pyrimidinyl)piperazine, computational analyses are used to determine the ideal three-dimensional arrangement of these features, known as a pharmacophore. researchgate.net This model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

In the context of this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The key features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the tertiary nitrogen of the piperazine ring.

Hydrogen Bond Donor (HBD): The secondary amine (-NH) group within the piperazine ring.

Hydrophobic/Aromatic Features: The pyrimidine ring itself and the ethoxy group can contribute to hydrophobic interactions.

A ligand-based pharmacophore model for pyrimidine derivatives often maps the spatial relationship between these key features. nih.gov For instance, a model developed for a series of pyrimidine-based compounds identified a hydrophobic center, hydrogen bond acceptors, and a hydrogen bond donor as critical for activity. nih.gov By aligning a set of active molecules, a common feature hypothesis can be generated, which serves as a guide for designing new compounds with potentially enhanced activity. researchgate.netnih.gov The design principles derived from such models for this compound would involve modifying its substituents to better match the pharmacophoric features of a target receptor, for example, by altering the length or nature of the alkyl group at the 4-position or substituting the piperazine ring to optimize interactions.

Structure-Reactivity Relationship (Theoretical)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules by mapping their electronic properties. jchemrev.comjchemrev.com For this compound, the distribution of electron density dictates its chemical behavior.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. Theoretical studies on related perfluorinated diazines have shown that the carbon atoms para to the ring nitrogens are often the most likely sites for nucleophilic aromatic substitution. mdpi.com In this compound, the C4 and C6 positions are activated towards nucleophiles, although this is modulated by the electron-donating effects of the ethoxy and piperazinyl groups. The C4 position, bearing the ethoxy group, could be a primary site for nucleophilic substitution.

Conversely, the piperazine moiety contains nucleophilic centers. The secondary amine nitrogen (NH) is a primary nucleophilic and basic site, readily participating in reactions such as alkylation, acylation, and protonation. The tertiary nitrogen atoms, while less nucleophilic due to steric hindrance and electronic effects from the pyrimidine ring, can also exhibit nucleophilic character. Molecular Electrostatic Potential (MEP) maps, generated through computational calculations, can visually represent these electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a predictive guide to the molecule's reactive sites. nih.gov

Theoretical calculations can elucidate the potential pathways of chemical reactions involving this compound by modeling the transition states and intermediates. mdpi.com These studies provide insights into reaction kinetics and thermodynamics, helping to predict the most favorable transformation routes.

One significant theoretical transformation is the nucleophilic aromatic substitution (SNAr) at the pyrimidine ring. For example, the displacement of the ethoxy group at the C4 position by a strong nucleophile would likely proceed through a Meisenheimer complex, a stabilized anionic intermediate. Computational modeling can determine the activation energy for the formation of this intermediate, which is a key factor in predicting the reaction rate. mdpi.com Studies on similar heterocyclic systems have demonstrated that the stability of the transition state is a critical determinant of site selectivity. mdpi.com

Another area of theoretical investigation involves reactions at the piperazine ring. The secondary amine is a versatile functional group. Theoretical pathways for its derivatization, such as N-alkylation or N-acylation, can be modeled. These calculations would explore the reaction coordinates, identify the transition state structures, and calculate the energy barriers associated with the reaction, thus predicting the feasibility and outcome of such transformations under various conditions.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico tools are widely used to predict the ADME properties of drug candidates from their molecular structure, providing crucial insights long before experimental assays are conducted. researchgate.netchemrevlett.com These predictions are based on physicochemical parameters that influence a compound's pharmacokinetic behavior. For this compound, several key parameters can be computationally estimated.

pKa: The ionization constant is critical as it determines the charge state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The piperazine ring contains two basic nitrogen atoms. The secondary amine is expected to have a pKa in the typical range for cyclic secondary amines (around 8-9), while the nitrogen attached to the pyrimidine ring will be less basic.

LogP/D: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of lipophilicity. Lipophilicity is a key factor in membrane permeability and absorption. nih.gov A balanced LogP is often sought to ensure adequate solubility and permeability.

Polar Surface Area (PSA): TPSA is defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govmdpi.com

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. chemrevlett.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Pharmacokinetics |

| Molecular Weight | 208.27 g/mol | Influences diffusion and overall size; generally <500 Da is preferred. |

| XlogP | 0.7 | Indicates lipophilicity, affecting absorption and distribution. uni.lu |

| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 56.8 Ų | Correlates with transport properties and permeability. nih.gov |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

Note: The values in this table are computationally predicted and may vary between different software and algorithms. The TPSA value is for the related compound 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.

Computational models can predict the metabolic fate of a compound by identifying which sites on the molecule are most susceptible to enzymatic transformation. nih.gov These predictions are crucial for identifying potentially labile spots that could be modified to improve metabolic stability. news-medical.net The primary enzymes responsible for phase I metabolism are the Cytochrome P450 (CYP) family. nih.gov

For this compound, in silico metabolism prediction tools would analyze the molecule for sites prone to common metabolic reactions:

Oxidation: This is the most common metabolic pathway. Likely sites of oxidation on the molecule include:

O-dealkylation: The ethyl group of the ethoxy moiety is a probable site for oxidative dealkylation.

Aliphatic hydroxylation: The carbon atoms of the piperazine ring are susceptible to hydroxylation, particularly those alpha to the nitrogen atoms.

Aromatic hydroxylation: While less common for an electron-deficient ring, oxidation of the pyrimidine ring is a possibility.

Hydrolysis: The ether linkage of the ethoxy group is generally stable, but the C-N bonds within the pyrimidine and piperazine structure could be subject to enzymatic cleavage, although this is less common than oxidation.

In silico tools use various approaches, including ligand-based methods that recognize structural motifs known to be metabolized and structure-based methods that involve docking the molecule into the active sites of metabolic enzymes like CYPs. nih.gov These models can rank the likelihood of metabolism at different atomic sites, providing a "site of metabolism" (SOM) prediction. news-medical.netresearchgate.net This information allows for the proactive design of analogues with potentially improved metabolic profiles by blocking or modifying the most labile positions.

Chemical Reactivity and Derivatization Pathways of 4 Ethoxy 2 Piperazin 1 Yl Pyrimidine

Reactions at the Piperazine (B1678402) Moiety

Theoretical Oxidation and Reduction Pathways of the Piperazine Nitrogen Atoms

The piperazine ring in 4-Ethoxy-2-(piperazin-1-yl)pyrimidine contains two nitrogen atoms with distinct electronic environments, leading to different reactivities. The nitrogen at position 1 (N1), attached to the electron-deficient pyrimidine (B1678525) ring, is significantly less nucleophilic than the nitrogen at position 4 (N4), which is a secondary amine. This electronic difference governs the theoretical pathways for oxidation and reduction.

Oxidation: The N4 nitrogen of the piperazine moiety is predicted to be the primary site of oxidation due to its higher electron density and accessibility, behaving as a typical secondary aliphatic amine. nih.gov Oxidation with common reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding N-oxide. rsc.org The formation of the N1-oxide is considered less favorable due to the electron-withdrawing effect of the attached pyrimidine ring. rsc.org Under controlled conditions, selective mono-oxidation at N4 is expected. The introduction of an N-oxide group can increase the polarity of the molecule and provide a handle for further reactions. nih.gov

Reduction: The piperazine ring itself is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, if the piperazine nitrogen is first oxidized to an N-oxide, subsequent reduction can regenerate the parent amine. This oxidation-reduction sequence can be employed as a protecting strategy for the N4 nitrogen during other chemical transformations. Reagents like catalytic hydrogenation (e.g., H₂/Pd) would be effective in reducing the N-oxide back to the tertiary amine.

Regarding the pyrimidine ring, it is an electron-deficient system. While the piperazine substituent is electron-donating, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the pyrimidine ring, leading to dihydropyrimidine (B8664642) derivatives, especially if there are other electron-withdrawing groups on the ring. researchgate.net However, selective reduction of a piperazine N-oxide in the presence of the pyrimidine ring should be achievable with milder reducing agents.

| Transformation | Reagent(s) | Predicted Product | Theoretical Considerations |

|---|---|---|---|

| Mono-N-Oxidation | m-CPBA, H₂O₂ | 4-Ethoxy-2-(4-oxido-piperazin-1-yl)pyrimidine | Oxidation is predicted to occur selectively at the more nucleophilic N4 position. rsc.org |

| Reduction of N-Oxide | H₂/Pd, Zn/CH₃COOH | This compound | Reduces the N-oxide back to the parent amine. |

Transformations Involving the Ethoxy Substituent

The 4-ethoxy group is an ether linkage attached to the pyrimidine ring. Its reactivity is primarily centered on the cleavage of the C-O bond and, theoretically, on the modification of the ethyl chain.

Ether Cleavage Reactions (Theoretical Considerations)

The cleavage of the ethoxy group, an aryl alkyl ether system, is theoretically achievable under strong acidic conditions. wikipedia.orglibretexts.org This reaction typically proceeds via protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.com Following protonation, a nucleophile, usually a halide ion from the acid (e.g., Br⁻ from HBr or I⁻ from HI), attacks one of the adjacent carbon atoms. masterorganicchemistry.com

Two primary mechanisms are possible:

Sₙ2 Pathway: The nucleophile attacks the less sterically hindered ethyl carbon, displacing the 4-hydroxypyrimidine (B43898) moiety. This would yield 2-(piperazin-1-yl)pyrimidin-4-ol and an ethyl halide (e.g., ethyl iodide). This is the more probable pathway for a primary alkyl group like ethyl. libretexts.org

Sₙ1 Pathway: This mechanism would involve the formation of a carbocation. Cleavage to form a primary ethyl carbocation is highly unfavorable. Cleavage of the aryl C-O bond is also disfavored because it would require nucleophilic attack on an sp²-hybridized carbon. libretexts.org

Therefore, the most plausible theoretical outcome of treating this compound with a strong acid like HI or HBr would be the formation of 2-(piperazin-1-yl)pyrimidin-4-ol and the corresponding ethyl halide via an Sₙ2 mechanism.

| Reagent(s) | Mechanism | Predicted Products | Conditions |

|---|---|---|---|

| HI, HBr | Sₙ2 | 2-(Piperazin-1-yl)pyrimidin-4-ol + Ethyl iodide/bromide | Strong acid, elevated temperatures. masterorganicchemistry.com |

| BBr₃ | Lewis acid-mediated cleavage | 2-(Piperazin-1-yl)pyrimidin-4-ol + Ethyl bromide | Often proceeds at lower temperatures than hydrohalic acids. |

Derivatization of the Alkyl Chain

Direct derivatization of the ethyl chain of the ethoxy group without cleaving the ether bond is theoretically challenging due to the general inertness of alkyl C-H bonds. However, certain transformations could be envisioned under specific, often harsh, reaction conditions.

One hypothetical pathway involves a free-radical halogenation reaction. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), it might be possible to selectively brominate the benzylic-like position of the ethyl group (the α-carbon adjacent to the ether oxygen), though selectivity can be an issue. The resulting α-bromo ether would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., hydroxyl, cyano, or amino groups) at this position.

Another theoretical possibility is oxidation at the α-carbon, although this would likely require specialized reagents and conditions to avoid cleavage of the ether or reactions on the heterocyclic rings. Such a reaction could potentially introduce a carbonyl or hydroxyl group on the ethyl chain. These proposed pathways are speculative and would require significant experimental investigation to establish their feasibility and optimize reaction conditions.

Design Principles and Structure Activity Relationship Sar Insights

Role of the Pyrimidine (B1678525) Scaffold in Ligand Design

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in nature, forming the basis for nucleobases such as cytosine, thymine, and uracil, and is a privileged scaffold in medicinal chemistry. unina.itdrugdesign.org Its prevalence in numerous clinically approved drugs stems from its ability to engage in various biological interactions and the relative ease with which its structure can be modified at the 2, 4, 5, and 6 positions to fine-tune pharmacological activity. unina.itchempedia.info

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, toxicity, or pharmacokinetics while retaining its desired biological activity. rsc.org The pyrimidine ring can be replaced by various other aromatic or heteroaromatic systems to modulate these characteristics. Introducing heteroatoms like nitrogen into an aromatic ring generally increases polarity and reduces electron density, which can decrease metabolic breakdown by cytochrome P450 enzymes. rsc.org

| Original Scaffold | Bioisostere Example | Key Rationale for Replacement | Reference |

|---|---|---|---|

| Pyrimidine | Pyridine | Modulates electron density, polarity, and potential for hydrogen bonding. rsc.org | rsc.org |

| Pyrimidine | Pyridazine | Significantly reduces lipophilicity (LogP) and can improve aqueous solubility. rsc.org | rsc.org |

| Pyrimidine | Thiazole | Acts as a 5-membered ring bioisostere, altering ring strain and electronic distribution. rsc.org | rsc.org |

| Pyrimidine (as part of Purine) | Thieno[2,3-d]pyrimidine | Mimics the purine (B94841) core, offering a different pattern of hydrogen bond donors/acceptors and altered physicochemical properties. nih.gov | nih.gov |

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. drugdesign.org Alterations at the 2, 4, 5, and 6 positions can dramatically influence a ligand's affinity and selectivity for its target receptor.

The substitution pattern dictates the molecule's ability to form specific interactions. For example, amino groups can serve as hydrogen bond donors and acceptors, enhancing electrostatic interactions and contributing to binding affinity. wikipedia.org In studies on cyclin-dependent kinase (CDK) inhibitors, substitution at the C5-position of the pyrimidine core was found to be critical for potency and selectivity. nih.gov Similarly, in the context of epidermal growth factor receptor (EGFR) inhibitors, substitutions at the C4 and C5 positions of fused pyrimidine systems like pyrrolopyrimidines enhanced inhibitory activity. nih.gov The placement of different functional groups allows for the precise orientation of the molecule within a receptor's binding pocket to maximize favorable interactions.

| Position | Type of Substituent | Theoretical Impact on Molecular Recognition | Reference |

|---|---|---|---|

| C2 | Anilino groups | Can significantly increase inhibitory activity against kinases by forming key hydrogen bonds. nih.gov | nih.gov |

| C4 | Substituted amino groups | Crucial for activity in many classes of inhibitors; N-phenyl substitutions are often necessary for EGFR inhibitory activity. nih.gov | nih.gov |

| C5 | Bulky or protic groups | Can have a major effect on selectivity; a hydrogen bond donating function at this position can be detrimental in some contexts. nih.gov | nih.gov |

| C4/C6 | Disubstitution | Can orient other parts of the molecule correctly for receptor binding; often explored for kinase inhibition. wikipedia.org | wikipedia.org |

Significance of the Piperazine (B1678402) Moiety in Ligand Design

Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a privileged scaffold in medicinal chemistry due to its favorable impact on physicochemical properties, such as improving aqueous solubility and modulating basicity (pKa). nih.govnih.govijsr.net Its presence in a molecule can enhance pharmacokinetic characteristics, making it a common structural element in many approved drugs. nih.govchemrxiv.org

The piperazine ring is not planar and primarily exists in a low-energy chair conformation, although boat conformers are also possible. researchgate.net This conformational flexibility allows it to adapt to the topology of a binding site. When the piperazine ring is substituted, particularly on the nitrogen atoms, its conformational behavior becomes more complex.

For N-acyl or N-aryl substituted piperazines, rotation around the amide or aryl-nitrogen bond is restricted. researchgate.net This restricted rotation can be slow on the NMR timescale, leading to the observation of distinct conformers at room temperature. The energy barrier for this rotation, as well as for the chair-to-chair ring inversion, can be determined experimentally. These energy barriers are significant as the preferred conformation of the piperazine ring can dictate the spatial orientation of its substituents, which is critical for effective binding to a biological target. researchgate.net For instance, studies on 2-substituted piperazines have shown that a preference for an axial conformation can place key nitrogen atoms in an orientation that mimics endogenous ligands, thereby controlling binding affinity.

| Conformational Process | Typical Energy Barrier (ΔG‡) | Significance in Ligand Design | Reference |

|---|---|---|---|

| Amide Bond Rotation (in N-benzoyl piperazines) | 56–80 kJ/mol | Leads to distinct conformers with different substituent orientations, affecting receptor fit. researchgate.net | researchgate.net |

| Piperazine Ring Inversion | Generally lower than amide rotation barrier | Determines the equilibrium between axial and equatorial substituent positions, impacting binding geometry. researchgate.net | researchgate.net |

The two nitrogen atoms of the piperazine ring provide versatile points for chemical modification, allowing for the introduction of a wide range of substituents. The nature of the substituent on the nitrogen atom(s) has a profound impact on the molecule's interaction with its target.

Substitution at one nitrogen (N1) often connects to the core scaffold (like pyrimidine), while the second nitrogen (N4) is a common site for introducing groups that modulate potency, selectivity, and pharmacokinetic properties. For example, adding an N-aryl group can introduce beneficial hydrophobic or π-stacking interactions. The electronic properties of this aryl group (i.e., presence of electron-withdrawing or electron-donating groups) can further fine-tune the basicity of the piperazine nitrogen and the strength of interactions with the target. SAR studies have shown that N-phenyl or N-benzyl substituents can be more potent than analogs with a direct connection or a longer linker. These substitutions are crucial for orienting pharmacophoric elements in the correct three-dimensional space for optimal receptor engagement. ijsr.net

| N-Substituent Type | Potential Molecular Interactions | Effect on Properties | Reference |

|---|---|---|---|

| Aryl (e.g., Phenyl) | Hydrophobic interactions, π-π stacking. | Can increase binding affinity; modulates lipophilicity and metabolic stability. | |

| Substituted Aryl | Modifies electronic nature, introduces potential for H-bonds (e.g., with -OH, -NH2) or halogen bonds (e.g., with -F, -Cl). | Fine-tunes binding affinity and selectivity; electron-withdrawing groups can improve activity. | |

| Alkylsulfonyl | Can act as a hydrogen bond acceptor. | Improves metabolic stability while maintaining favorable CNS drug-like properties. | |

| Basic/Protonatable Groups | Forms salt bridges or strong hydrogen bonds with acidic residues in the binding pocket. | Increases aqueous solubility and can anchor the ligand to the target. |

Influence of the Ethoxy Substituent on Molecular Interactions

The ethoxy group (-OCH₂CH₃) is an ether functionality that can significantly influence a ligand's properties and its interactions with a biological target. Its role can be understood by considering its contributions to lipophilicity, hydrogen bonding, and steric interactions.

Role of Lipophilicity and Hydrogen Bonding Potential (Theoretical)

The biological activity of a molecule is intrinsically linked to its ability to traverse biological membranes and interact with its target. Lipophilicity and hydrogen bonding potential are two critical parameters that govern these processes.

Hydrogen Bonding Potential: Hydrogen bonds are crucial non-covalent interactions that play a pivotal role in molecular recognition at the biological target. The 4-Ethoxy-2-(piperazin-1-yl)pyrimidine scaffold presents several sites capable of engaging in hydrogen bonding. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. nih.gov The piperazine ring also contains a secondary amine (NH) group, which can function as a hydrogen bond donor, and two tertiary nitrogen atoms that can act as acceptors. researchgate.net The oxygen atom of the ethoxy group further contributes to the hydrogen bond acceptor capacity of the molecule. The specific geometry and electronic properties of these sites are critical in determining the binding affinity and selectivity of the compound for its target.

Table 1: Theoretical Physicochemical Properties of this compound

| Property | Moiety Contribution | Theoretical Implication |

| Lipophilicity (XLogP3-AA) | Ethoxy group | Influences membrane permeability and solubility. |

| Hydrogen Bond Donors | Piperazine NH | Key interaction for target binding and selectivity. |

| Hydrogen Bond Acceptors | Pyrimidine Nitrogens, Piperazine Nitrogens, Ethoxy Oxygen | Multiple points for interaction with biological targets. |

Positional Isomer Effects of the Ethoxy Group

The placement of the ethoxy group at the 4-position of the pyrimidine ring is a specific design choice that significantly influences the molecule's electronic and steric properties. Moving this group to other positions on the pyrimidine ring would create positional isomers, each with a potentially distinct biological activity profile.

The electronic character of the pyrimidine ring is not uniform; the nitrogen atoms withdraw electron density, creating regions of differing reactivity and potential for intermolecular interactions. The position of the electron-donating ethoxy group can, therefore, modulate the electronic distribution within the ring, which in turn can affect its binding to a biological target. For instance, moving the ethoxy group to the 5-position might alter the hydrogen bonding capacity of the adjacent ring nitrogens.

Theoretical Approaches to Scaffold Hopping and Bioisosterism for Analog Design

To explore new chemical space and improve upon the properties of a lead compound like this compound, medicinal chemists employ strategies such as scaffold hopping and bioisosterism. These approaches are guided by theoretical and computational methods.

Rational Design of Analogs for Specific Theoretical Interactions

The design of new analogs can be guided by a detailed understanding of the key interactions that are theoretically important for the activity of the parent molecule. This involves making targeted modifications to the structure to enhance these interactions or introduce new ones.

Bioisosterism is the strategy of replacing a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. spirochem.comestranky.sk For the ethoxy group, a number of bioisosteric replacements could be considered to fine-tune properties like lipophilicity, metabolic stability, and hydrogen bonding capacity. For example, replacing the ethoxy group with a trifluoromethoxy group could alter the electronic properties and potentially increase metabolic stability. nih.gov Similarly, replacing it with a small alkylamino or a cyclopropylmethoxy group would modulate the lipophilicity and hydrogen bonding potential in different ways.

The piperazine ring is another key feature that can be modified. Replacing it with other cyclic amines, such as a homopiperazine (B121016) or a constrained bicyclic amine, could alter the conformational flexibility and the pKa of the basic nitrogen, potentially leading to improved selectivity or pharmacokinetic properties.

Table 2: Theoretical Bioisosteric Replacements for the Ethoxy Group

| Original Group | Bioisosteric Replacement | Potential Change in Property |

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Decreased lipophilicity |

| Isopropoxy (-OCH(CH3)2) | Increased lipophilicity, potential steric effects | |

| Trifluoromethoxy (-OCF3) | Increased metabolic stability, altered electronics | |

| Methylthio (-SCH3) | Altered geometry and electronic character |

Scaffold hopping is a more drastic approach that involves replacing the central pyrimidine core with a different heterocyclic system while aiming to maintain the original spatial arrangement of the key interacting groups (the ethoxy and piperazine moieties). uniroma1.itniper.gov.in This can lead to the discovery of novel chemical series with potentially improved properties or a different intellectual property profile. For the 2-(piperazin-1-yl)pyrimidine scaffold, one might consider replacing the pyrimidine ring with other heterocycles like a pyridine, a triazine, or a purine isostere, and then reattaching the ethoxy and piperazine side chains in a manner that mimics their original orientation. nih.govresearchgate.net

Computational Screening for Novel Derivatives

Computational chemistry provides powerful tools for the virtual screening of large libraries of compounds to identify promising new derivatives. mdpi.com For this compound, a computational screening campaign could be designed to explore a wide range of chemical diversity.

This process would typically begin with the development of a pharmacophore model based on the key structural features of the parent compound. This model would define the essential spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features that are presumed to be necessary for biological activity. This pharmacophore model could then be used to search virtual libraries of millions of compounds to identify those that match the model.

Alternatively, if the biological target is known, structure-based drug design methods like molecular docking could be employed. A 3D model of the target's binding site would be used to computationally assess the binding of virtual compounds. This approach allows for the visualization of how different derivatives might interact with the target and can guide the design of new molecules with improved binding affinity. The results of such virtual screening campaigns provide a smaller, more focused set of compounds for chemical synthesis and biological testing, thereby accelerating the drug discovery process.

Future Research Directions and Methodological Innovations

Development of Novel and Efficient Synthetic Routes for Complex Pyrimidine-Piperazine Hybrids

The synthesis of pyrimidine-piperazine hybrids, including 4-ethoxy-2-(piperazin-1-yl)pyrimidine, traditionally relies on established methods such as the nucleophilic substitution of halogenated pyrimidines. nih.govresearchgate.net While effective, these methods can be limited when constructing highly complex or diverse molecular libraries. The future of synthesizing these hybrids lies in the development of more efficient, versatile, and environmentally benign strategies.

Key areas for future development include:

Advanced Cycloaddition and Multicomponent Reactions (MCRs): Moving beyond traditional condensation reactions, novel strategies for constructing the core pyrimidine (B1678525) ring are being developed. Metal-catalyzed cycloadditions, such as [3+3] and [2+2+2] annulations using catalysts based on copper, iridium, or zirconium, offer highly regioselective pathways to polysubstituted pyrimidines from simpler acyclic precursors. mdpi.com MCRs, which combine three or more substrates in a single, one-pot process, represent another frontier, enabling the rapid assembly of complex structures with high atom economy and efficiency. researchgate.net

Catalytic C-N Bond Formation: The crucial bond connecting the pyrimidine and piperazine (B1678402) rings is a key target for innovation. Modern transition-metal-catalyzed cross-coupling reactions, which have revolutionized C-N bond formation, could be further optimized for this specific scaffold. pageplace.de The development of novel catalyst systems, potentially utilizing earth-abundant metals, could lead to milder reaction conditions, broader substrate scope, and improved functional group tolerance, facilitating the synthesis of previously inaccessible analogues.

Late-Stage Functionalization and Molecular Editing: A significant shift towards late-stage functionalization is anticipated. This approach involves modifying a complex molecular scaffold, like the pyrimidine-piperazine core, in the final steps of a synthesis. This allows for the rapid diversification of a lead compound. A particularly innovative concept is the "deconstruction-reconstruction" strategy, where the pyrimidine ring itself is temporarily opened to an intermediate, which can then be recyclized to form a variety of new heterocyclic cores, thus enabling profound structural modifications on complex molecules. nih.gov

Green and Flow Chemistry: Future synthetic routes will increasingly incorporate principles of green chemistry. This includes the use of environmentally benign solvents like water, microwave-assisted reactions to accelerate bond formation, and the development of recyclable catalysts. mdpi.comresearchgate.net Furthermore, the adoption of continuous flow chemistry for the synthesis of the piperazine-pyrimidine linkage could offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing.

The evolution of these synthetic methods will be pivotal in expanding the chemical space around this compound, enabling the creation of sophisticated molecular architectures for various scientific investigations.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is an indispensable tool for understanding molecular behavior and guiding the design of new compounds. For a molecule like this compound, future computational work will focus on integrating more powerful and predictive technologies to model its properties and interactions with greater accuracy.

Future applications include:

De Novo Design: ML models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known bioactive molecules to generate novel pyrimidine-piperazine structures optimized for specific (non-clinical) biological targets.

Predictive Property Modeling: AI algorithms can build highly accurate quantitative structure-activity relationship (QSAR) models to predict the physicochemical properties, and potential biological activities of hypothetical analogues of this compound before they are synthesized.

Retrosynthesis Prediction: Sophisticated AI tools can predict viable and efficient synthetic routes for complex target molecules. By analyzing the intricate patterns of chemical reactions, these platforms can suggest novel disconnections and reaction pathways, potentially highlighting more efficient or cost-effective methods than those conceived by human chemists.

To accurately model the dynamic behavior of this compound, particularly its interactions within complex biological systems, more sophisticated computational methods are required.

Next-Generation Force Fields: The development of more accurate and specific force fields is crucial. Current force fields may not perfectly capture the subtle electronic effects of the pyrimidine ring or the conformational flexibility of the piperazine moiety. Future force fields will likely incorporate advanced polarization effects and more refined parameters derived from high-level quantum mechanical calculations to provide a more realistic simulation of molecular behavior.

QM/MM Simulations: For studying interactions with high precision, such as the binding of the compound to a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be increasingly employed. In this approach, the compound and the immediate interacting residues of the protein are treated with computationally expensive but highly accurate QM methods, while the rest of the system is modeled using more efficient MM force fields. This allows for a detailed understanding of electronic polarization, charge transfer, and the formation/breaking of covalent bonds, which are inaccessible to purely classical simulations.

Exploration of Supramolecular Chemistry Involving the Compound (Theoretical)

The structural features of this compound—containing hydrogen bond acceptors (pyrimidine nitrogens) and donors/acceptors (piperazine nitrogens)—make it an intriguing candidate for theoretical studies in supramolecular chemistry. Future research could theoretically explore its potential to act as a "tecton" or building block for the self-assembly of highly ordered, non-covalent structures.

Theoretical explorations could focus on:

Hydrogen Bonding Networks: Computational modeling could predict the formation of various supramolecular assemblies driven by hydrogen bonds. This could involve self-assembly into dimers, tapes, or more complex 2D and 3D networks.

Host-Guest Chemistry: The piperazine and pyrimidine moieties could be investigated for their ability to form host-guest complexes. Quantum chemical calculations could be used to predict the binding affinities and geometries of the compound with various molecular guests or within the cavities of macrocyclic hosts like cyclodextrins or calixarenes.

Crystal Engineering: Advanced crystal structure prediction (CSP) algorithms could be employed to theoretically explore the polymorphic landscape of this compound. By predicting how the molecule might pack in a crystalline solid, researchers can design new co-crystals where the compound is assembled with other molecules to create materials with tailored properties.

These theoretical studies would provide fundamental insights into the non-covalent interactions that govern molecular recognition and self-assembly, paving the way for the rational design of new functional materials.

Potential as a Chemical Probe for Fundamental Biological Research (without clinical context)

Beyond any therapeutic considerations, this compound and its derivatives hold potential as chemical probes for basic research. A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in a non-therapeutic context.

Future research could focus on developing this scaffold into highly specific probes by:

Target Identification and Validation: The pyrimidine-piperazine scaffold is present in many compounds that interact with various protein families, such as kinases. Analogues of this compound could be synthesized and screened against panels of proteins to identify specific, high-affinity interactions. This could lead to the discovery of novel probes for studying the function of under-explored proteins.

Design of "Tagged" Probes: To facilitate biological experiments, the core molecule could be functionalized with reporter tags. For example, a fluorescent dye could be appended to visualize the localization of the probe (and its target) within a cell using microscopy. Alternatively, a photo-affinity label or a biotin (B1667282) tag could be incorporated. These tagged probes are invaluable tools for "pull-down" experiments, which aim to isolate and identify the specific protein targets of the compound from a complex cellular lysate.

The development of such probes derived from the this compound structure would provide powerful tools for cell biologists and biochemists to dissect complex biological processes and explore the fundamental mechanisms of cellular function.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Ethoxy-2-(piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, substituting a halogen at the 2-position with piperazine under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) . Ethoxy groups at the 4-position may require protection during synthesis to prevent undesired side reactions. Optimization of temperature (60–100°C) and molar ratios (1:1.2–1:1.5 for piperazine:pyrimidine) improves yields . Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended).

- NMR (¹H/¹³C) to confirm substituent positions: the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂), while piperazine protons appear as broad singlets at ~2.5–3.5 ppm .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₇N₅O).

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective due to moderate polarity. Crystallization at 4°C for 12–24 hours enhances crystal formation. Single-crystal X-ray diffraction (SC-XRD) can resolve ambiguities in molecular packing .

Advanced Research Questions

Q. How do substituent effects (e.g., ethoxy vs. methoxy) on the pyrimidine ring influence pharmacological activity?

- Methodological Answer : Perform comparative SAR studies using analogues with varying alkoxy groups. For example:

- Replace ethoxy with methoxy or propoxy to evaluate steric/electronic impacts on receptor binding.

- Use radioligand binding assays (e.g., for histamine H1/H4 receptors ) or enzymatic inhibition studies.

- Computational modeling (e.g., DFT for charge distribution or molecular docking for binding affinity) provides mechanistic insights .

Q. What analytical approaches resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Solubility : Use shake-flask method in buffered solutions (pH 1–7.4) with UV-Vis quantification. Ethoxy groups enhance lipophilicity, reducing aqueous solubility compared to polar analogues .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., ethoxy hydrolysis to hydroxyl) indicate pH-sensitive instability .

Q. How can metabolic pathways of this compound be predicted and validated?

- Methodological Answer :

- In silico prediction : Use tools like PISTACHIO or REAXYS_BIOCATALYSIS to identify potential Phase I/II metabolites (e.g., N-oxidation of piperazine or O-dealkylation of ethoxy) .

- In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Piperazine-containing compounds often undergo CYP3A4-mediated metabolism .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Standardize synthesis protocols (e.g., strict temperature control during piperazine coupling).

- Include internal controls (e.g., reference inhibitors) in each assay plate.

- Use orthogonal characterization (e.g., NMR + HPLC) to confirm compound identity and purity before assays .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for this compound’s pharmacokinetic properties?

- Methodological Answer :

- Preclinical PK studies: Determine plasma half-life (t₁/₂) and bioavailability in animal models. Piperazine derivatives often exhibit rapid clearance due to renal excretion .

- Dose selection: Use allometric scaling from in vitro IC₅₀ values (e.g., 10x IC₅₀ for in vivo efficacy). Include a vehicle control and 3–5 dose levels spanning EC₅₀ .

Q. What statistical methods are appropriate for analyzing conflicting enzyme inhibition data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.